Nalpha,Nomega,Nomega'-Tris-Z-D-arginine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Arg(Z2)-OH involves the coupling of specific amino acids with a chromophore. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the arginine residues are protected using a suitable protecting group such as benzyloxycarbonyl (Z).
Coupling Reaction: The protected amino acids are then coupled with glycine and a chromophore like p-nitroanilide (pNA) under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product, Z-D-Arg(Z2)-OH.
Industrial Production Methods
Industrial production of Z-D-Arg(Z2)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and chromophores are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the chromophore.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Z-D-Arg(Z2)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitroaniline, which is detectable by colorimetric methods.
Enzymatic Cleavage: Factor Xa cleaves the Arg-Gly-Arg sequence, releasing p-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Enzymatic Cleavage: Requires the presence of Factor Xa and is usually conducted in a buffered solution at physiological pH.
Major Products Formed
The major product formed from the enzymatic cleavage of Z-D-Arg(Z2)-OH is p-nitroaniline, which can be quantified by its absorbance at 405 nm .
Scientific Research Applications
Z-D-Arg(Z2)-OH has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure the activity of Factor Xa in various assays.
Medicine: Helps in the study of blood coagulation disorders and the development of anticoagulant drugs.
Industry: Employed in the quality control of pharmaceutical products that target the coagulation cascade.
Mechanism of Action
The mechanism of action of Z-D-Arg(Z2)-OH involves its cleavage by Factor Xa. The enzyme specifically binds to the Arg-Gly-Arg sequence and cleaves it, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of Factor Xa activity .
Comparison with Similar Compounds
Similar Compounds
S-2222: Another chromogenic substrate used for Factor Xa activity determination.
S-2765: Similar to Z-D-Arg(Z2)-OH but with different amino acid sequences.
Uniqueness
Z-D-Arg(Z2)-OH is unique due to its specific sequence and high sensitivity for Factor Xa, making it a preferred choice in many biochemical assays .
Properties
IUPAC Name |
5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIQHGUQPYWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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